1H-pyrazolo[3,4-c]pyridin-7-ol - 76006-09-2

1H-pyrazolo[3,4-c]pyridin-7-ol

Catalog Number: EVT-3290197
CAS Number: 76006-09-2
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one represents a heterocyclic scaffold found in various research compounds. Its presence in molecules like Sildenafil, a medication used for erectile dysfunction, highlights its potential biological activity []. This scaffold has garnered interest in scientific research, particularly in medicinal chemistry, due to its potential to interact with biological targets and elicit specific biological responses.

Synthesis Analysis

The synthesis of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one and its derivatives has been explored through various methodologies. One approach involves a multi-step synthesis starting from commercially available γ-caprolactone. Key transformations in this process include selective O-methylation, pyrazole formation, and utilization of an imidate intermediate for triazole moiety introduction []. This specific synthesis aimed to create a PDE IV inhibitor, highlighting the potential of the scaffold for creating molecules with targeted biological activity.

Another study details the synthesis of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine and 3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives on a gram scale [, ]. While the exact synthetic procedures are not explicitly provided, these studies emphasize the scalability of synthesis for this scaffold, suggesting its potential for broader research and development applications.

Molecular Structure Analysis

For instance, the introduction of a cyclopentyl group in the synthesis of a PDE IV inhibitor aimed to enhance its potency and selectivity []. Similarly, the variation of substituents in other studies suggests their influence on antiproliferative activity and interactions with specific kinases [, ].

Mechanism of Action

For instance, the PDE IV inhibitor synthesized utilizing this scaffold likely exerts its effect by selectively inhibiting the PDE IV enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and downstream signaling effects [].

In the context of antiproliferative activity, some derivatives have shown inhibitory activity against kinases such as Aurora-A, Aurora-B, CDK5/P25, and mTOR [, ]. This suggests their potential to interfere with cell cycle progression and proliferation by targeting these key regulatory proteins.

Physical and Chemical Properties Analysis

For example, the incorporation of a cyclopentyl group in the PDE IV inhibitor synthesis likely influenced its lipophilicity and potentially its ability to interact with the hydrophobic pocket of the target enzyme []. Similarly, the diversity of substituents utilized in other studies indicates attempts to modulate properties such as solubility, polarity, and hydrogen bonding capacity to optimize interactions with biological targets and achieve desired pharmacological profiles [, ].

Applications
  • PDE IV inhibitors: These molecules have potential therapeutic applications in various inflammatory and respiratory diseases. By inhibiting PDE IV, they can increase cAMP levels, leading to the suppression of inflammatory mediator release and bronchodilation [].

  • Anticancer agents: Derivatives of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one have shown promising antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancer [, ]. This suggests their potential as lead compounds for developing novel anticancer therapies.

  • Kinase inhibitors: The identification of specific kinase inhibitory activity for some derivatives highlights their potential as tools for studying kinase signaling pathways and their roles in various diseases [, ]. Furthermore, their kinase inhibitory profiles could guide the development of more selective and potent kinase inhibitors for therapeutic purposes.

9H-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine

  • Compound Description: This compound is a PDE IV inhibitor. A detailed synthesis pathway for this compound was described starting from γ-caprolactone. []
  • Relevance: This compound shares the core pyrazolo[3,4-c]pyridine structure with 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. It differs in the presence of a fused triazole ring and various substituents. []

3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives

  • Compound Description: This series of compounds was designed and synthesized for antiproliferative activity. Some compounds within this series showed promising activity against lung, cervical, breast, and prostate cancer cell lines. [, ]
  • Relevance: These compounds share the core pyrazolo[3,4-c]pyridine structure with 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, with variations in the substitution pattern on the tetrahydropyridine ring. [, ]

3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives

  • Compound Description: This is another series of compounds synthesized for their antiproliferative activity. Like the previous group, select compounds in this series demonstrated antiproliferative activity against various cancer cell lines. [, ]
  • Relevance: These compounds are structurally similar to 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, sharing the core pyrazolo[3,4-c]pyridin-7(4H)-one structure. The variations lie in the substitutions on the dihydropyridine ring. [, ]

4,7-dihydro-1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyridines

  • Compound Description: These compounds were synthesized via a three-component reaction involving 4-hydroxycoumarin, aldehydes, and 5-aminopyrazoles/5-aminoisoxazole. The reaction conditions dictated whether the dihydro or fully aromatic pyrazolo[3,4-b]pyridine formed. []
  • Relevance: These compounds are isomers of the target compound, 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The key difference lies in the fusion point of the pyrazole ring to the pyridine ring, resulting in a [3,4-b] fusion instead of [3,4-c]. []

4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

  • Relevance: These compounds, though having a different fusion point ([3,4-b] instead of [3,4-c]), share significant structural similarity with 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, particularly in the dihydropyridine-7-one portion of the molecule. []

6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones

  • Compound Description: These compounds were synthesized via regioselective reduction of corresponding 5,7-diones. This method utilizes sodium borohydride in the presence of magnesium ions. []
  • Relevance: Though structurally distinct, these compounds fall under the broader category of fused pyridinones, similar to 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The distinction arises from the presence of a pyrrole ring instead of a pyrazole ring fused to the pyridine core. []

5-[2-ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

  • Compound Description: This compound is a sildenafil analogue and a PDE-5 inhibitor, identified in a dietary supplement marketed for erectile dysfunction. []
  • Relevance: This compound, while containing a pyrazolo[4,3-d]pyrimidin-7-one core, differs significantly from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a pyrimidine instead of a pyridine ring and the diverse array of substituents. []

(6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-octylnortadalafil)

  • Compound Description: This compound is a tadalafil analogue and a PDE-5 inhibitor, also found in dietary supplements for erectile dysfunction. []
  • Relevance: This compound significantly diverges structurally from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. It contains a complex fused ring system incorporating pyrazine, pyridine, and indole moieties, making it structurally dissimilar to the target compound. []

7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This compound is part of a series of pyranopyrazoles that were synthesized and characterized using various spectroscopic methods. []
  • Relevance: This compound is an isomer of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The primary difference lies in the fusion point of the pyrazole ring to the pyridine ring, resulting in a [3,4-b] fusion instead of [3,4-c]. []

5-[2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil)

  • Compound Description: Sildenafil is a potent and selective PDE5 inhibitor, known for its use in treating male erectile dysfunction. It served as a scaffold for designing novel PDE5 inhibitors with enhanced bioavailability. []
  • Relevance: Similar to cyclopentynafil, sildenafil also contains a pyrazolo[4,3-d]pyrimidin-7-one core, differentiating it from the 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one structure. The presence of a pyrimidine instead of pyridine and the various substituents contribute to these structural distinctions. []

5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Compound Description: This compound is a novel PDE5 inhibitor designed based on the sildenafil template. It exhibits high oral bioavailability due to modifications replacing the 5'-piperazine sulfonamide with a 5'-methyl ketone. []
  • Relevance: While this compound exhibits potent PDE5 inhibition, its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, unlike the pyrazolo[3,4-c]pyridin-7-one core of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one. The differences are attributed to the presence of a pyrimidine instead of pyridine and the varying substituent groups. []

4-Amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic systems, including tetrahydrobenzonaphthyridine amine, pyrido[4,3-d]pyrimidin-4(3H)one, pyrazolo[4,3-c]pyridine-3-amine, and others. []

1-Ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo(3,4-c)(1,6)benzodiazocin-11-one derivatives

  • Relevance: Although structurally distinct from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a benzodiazepine ring system, these compounds remain relevant due to the shared pyrazole moiety and their exploration within medicinal chemistry. []

5-[(5-chlorosulphonyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4.3-d]pyrimidin-7-one

  • Compound Description: This compound is a key intermediate in the synthesis of 1H-1,4-diazepine derivatives. It is synthesized via the sulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4.3-d]pyrimidin-7-one. []
  • Relevance: While this compound contains a pyrazolo[4.3-d]pyrimidin-7-one core, similar to sildenafil, it differs from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a pyrimidine ring instead of pyridine and the diverse substituents attached to the core structure. []

1H-1,4-diazepines

  • Compound Description: These biologically active compounds are synthesized by reacting 5-[(5-chlorosulphonyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4.3-d]pyrimidin-7-one with β-diketones/β-ketoesters, followed by condensation with ethylenediamine. These compounds are evaluated for antimicrobial, antifungal, and anthelmintic properties. []

4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

  • Compound Description: This pyrazole carboxylic acid derivative serves as a versatile precursor for synthesizing various derivatives, including esters, pyrazolopiridazinones, amides, and carbo-ureas. Some of these derivatives showed promising antibacterial activity. []
  • Relevance: While this compound itself does not share the core structure of 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one, its use in synthesizing diverse pyrazole-containing compounds highlights the importance of the pyrazole moiety in medicinal chemistry, a structural feature shared with the target compound. []

6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

  • Compound Description: This pyrazolopiridazinone derivative, synthesized from a pyrazole carboxylic acid precursor, displayed notable antibacterial activity against Gram-positive bacteria, Bacillus cereus and Micrococcus luteus. []
  • Relevance: Although structurally different from 1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one due to the presence of a pyridazine ring and various substituents, this compound underscores the relevance of exploring pyrazole-containing heterocycles for their potential biological activities. []

Properties

CAS Number

76006-09-2

Product Name

1H-pyrazolo[3,4-c]pyridin-7-ol

IUPAC Name

1,6-dihydropyrazolo[3,4-c]pyridin-7-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h1-3H,(H,7,10)(H,8,9)

InChI Key

RPXFCERITFUFCN-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=C1C=NN2

Canonical SMILES

C1=CNC(=O)C2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.